2-chloro-N-(3-ethoxypropylcarbamoyl)acetamide
Description
2-Chloro-N-(3-ethoxypropylcarbamoyl)acetamide is a chloro-substituted acetamide derivative characterized by a carbamoyl group attached to a 3-ethoxypropyl chain at the nitrogen atom. This compound belongs to a broader class of N-substituted acetamides, which are frequently explored in agrochemical and pharmaceutical research due to their versatile reactivity and biological activity . The presence of the 3-ethoxypropylcarbamoyl moiety distinguishes it from simpler acetanilides and may influence its solubility, metabolic stability, and intermolecular interactions .
Properties
IUPAC Name |
2-chloro-N-(3-ethoxypropylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O3/c1-2-14-5-3-4-10-8(13)11-7(12)6-9/h2-6H2,1H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFMKPUOUZFNCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(3-ethoxypropylcarbamoyl)acetamide involves the reaction of chloroacetyl chloride with 3-ethoxypropylamine under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-chloro-N-(3-ethoxypropylcarbamoyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction:
Scientific Research Applications
2-chloro-N-(3-ethoxypropylcarbamoyl)acetamide is utilized in various scientific research applications, including:
Proteomics: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Biological Studies: It is employed in the investigation of biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Key Observations :
Challenges for Target Compound :
- The 3-ethoxypropylcarbamoyl group may necessitate protection/deprotection strategies to prevent undesired side reactions during synthesis .
Physicochemical Properties
Data from analogs suggest trends:
Biological Activity
2-Chloro-N-(3-ethoxypropylcarbamoyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, cytotoxicity, and pharmacokinetic profiles.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₅ClN₂O₃
- CAS Number : 757220-02-3
The compound features a chloro substituent on the acetamide backbone, which is hypothesized to enhance its biological activity compared to other derivatives.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values against selected pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 512 |
| Staphylococcus aureus | 256 |
| Escherichia coli | 1024 |
| Pseudomonas aeruginosa | 2048 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against K. pneumoniae and S. aureus, while showing less efficacy against E. coli and P. aeruginosa .
The mechanism by which this compound exerts its antibacterial effects appears to involve inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This inhibition leads to cell lysis and death, making it a promising candidate for further development as an antibacterial agent .
Cytotoxicity and Safety Profile
In preliminary cytotoxicity assays, this compound demonstrated favorable results, indicating low toxicity levels in mammalian cell lines. This profile suggests that the compound may be suitable for therapeutic applications with minimal adverse effects .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized through in silico studies, which suggest good absorption and bioavailability when administered orally. The presence of the chloro group is believed to enhance stability and interaction with biological targets .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound in combination with conventional antibiotics such as ciprofloxacin and meropenem against resistant strains of K. pneumoniae. The results indicated a synergistic effect, reducing the effective concentration needed for bacterial eradication .
- Toxicological Assessment : Another investigation focused on the toxicological profile of this compound revealed no significant mutagenic potential in standard assays, supporting its safety for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
